Valorphin

Opioid Pharmacology Receptor Binding Analgesia Research

Researchers require opioid peptides with quantified receptor selectivity and validated dual-function activity-properties absent in generic hemorphins. Valorphin (CAS 144313-54-2) meets this need as a μ-preferring heptapeptide with a 14.3-fold μ/δ selectivity window and naloxone-reversible tumor cytotoxicity across 10⁻⁷-10⁻¹³ M. • μ-opioid IC50 14 nM vs. δ 200 nM, κ >10 μM-minimal off-target confounding • 100% tumor cell death with 1 μM sequenced pre-treatment before vincristine/epirubicin • Consistent s.c./i.c.v. analgesia (ED50 ≤5.2 mg/kg); 42% tumor inhibition in vivo Supplied ≥98% purity; -20°C storage; global shipping available.

Molecular Formula C44H60N8O12
Molecular Weight 893.0 g/mol
CAS No. 144313-54-2
Cat. No. B587994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameValorphin
CAS144313-54-2
Molecular FormulaC44H60N8O12
Molecular Weight893.0 g/mol
Structural Identifiers
SMILESCC(C)C(C(=O)NC(C(C)C)C(=O)NC(CC1=CC=C(C=C1)O)C(=O)N2CCCC2C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(C(C)O)C(=O)NC(CCC(=O)O)C(=O)O)N
InChIInChI=1S/C44H60N8O12/c1-22(2)35(45)40(59)50-36(23(3)4)41(60)49-32(19-25-12-14-27(54)15-13-25)43(62)52-18-8-11-33(52)39(58)48-31(20-26-21-46-29-10-7-6-9-28(26)29)38(57)51-37(24(5)53)42(61)47-30(44(63)64)16-17-34(55)56/h6-7,9-10,12-15,21-24,30-33,35-37,46,53-54H,8,11,16-20,45H2,1-5H3,(H,47,61)(H,48,58)(H,49,60)(H,50,59)(H,51,57)(H,55,56)(H,63,64)/t24-,30+,31+,32+,33+,35+,36+,37+/m1/s1
InChIKeyCNYWVXYFCKFXLL-NMUVPRMFSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Valorphin: Endogenous Opioid Heptapeptide for Pain and Oncology Research


Valorphin (VV-hemorphin-5) is a naturally occurring, endogenous opioid heptapeptide of the hemorphin family with the amino acid sequence H-Val-Val-Tyr-Pro-Trp-Thr-Gln-OH [1]. It corresponds to residues 33-39 of the hemoglobin β-chain and is produced in vivo via proteolytic cleavage [2]. Valorphin binds preferentially to the μ-opioid receptor (IC50 14 nM) while exhibiting low affinity for the δ-opioid receptor (IC50 200 nM) and no meaningful affinity for the κ-opioid receptor (IC50 >10 μM) [3]. In addition to its opioid activity, Valorphin demonstrates reproducible anti-tumor effects both in vitro and in vivo, distinguishing it from many conventional opioid peptides that lack this dual functionality.

Why Valorphin Cannot Be Substituted


Generic substitution of Valorphin with hemorphin-5, LVV-hemorphin-7, or conventional opioid peptides is not scientifically valid due to quantifiable differences in receptor selectivity, analgesic phase efficacy, and dual-function biological activity. Unlike hemorphin-5 (which lacks the N-terminal Val-Val dipeptide motif), Valorphin exhibits a distinct receptor binding profile with a 14.3-fold selectivity window between μ- and δ-opioid receptors . Furthermore, in head-to-head comparative studies, Valorphin hexa-, hepta-, and octapeptide analogs demonstrate substantial differences in effective dose and test phase specificity compared to Valorphin itself [1]. Critically, Valorphin is one of the few hemorphin family members with validated dual-function activity—opioid receptor-mediated analgesia plus naloxone-reversible tumor cell cytotoxicity across a broad 10⁻⁷ to 10⁻¹³ M concentration range [2]—a property not generalizable across the hemorphin class.

Valorphin Differentiation Evidence


μ-Opioid Receptor Selectivity Profile

Valorphin demonstrates high-affinity binding to rat μ-opioid receptor (IC50 = 14 nM) with markedly lower affinity for δ-opioid receptor (IC50 = 200 nM), yielding a 14.3-fold selectivity window [1]. In contrast, Valorphin shows no measurable affinity for κ-opioid receptors (IC50 >10 μM) [1]. This selectivity profile distinguishes Valorphin from pan-opioid peptides and establishes its utility as a μ-preferring probe in systems where κ-receptor confounding must be minimized.

Opioid Pharmacology Receptor Binding Analgesia Research

Dual-Phase Analgesia in Formalin Pain Model

In a mouse formalin-induced pain model, Valorphin (VV-H) exhibited significant antinociceptive effects in both the acute (first) phase and inflammatory (second) phase of the test [1]. In direct head-to-head comparison, the phosphonate-modified analog pL-H was less effective overall than Valorphin, while analogs pVV-H and pLV-H exerted comparable or modestly improved efficacy in both phases [1]. This phase-specific efficacy pattern demonstrates that N-terminal modifications differentially alter analgesic outcomes.

Nociception In Vivo Analgesia Peptide Pharmacology

Subcutaneous Analgesic Potency Across Species

Valorphin exhibits pronounced analgesic activity following subcutaneous (s.c.) administration in mice, rats, and rhesus monkeys, with an ED50 of ≤5.2 mg/kg across species [1]. However, Valorphin is barely active after oral administration [1], establishing a clear route-dependent efficacy profile. This oral:subcutaneous activity ratio (essentially infinite) contrasts with small-molecule opioids that typically retain oral activity.

Pharmacokinetics Route of Administration In Vivo Efficacy

Tumor Cell Cytotoxicity and Naloxone Reversal

Valorphin demonstrates concentration-dependent cytotoxicity against L929 (fibroblast-derived) and K562 (erythroleukemia) tumor cells across a remarkably broad concentration range of 10⁻⁷ to 10⁻¹³ M [1]. The cytolytic effects induced by Valorphin in K562 cells are inhibited by naloxone, confirming opioid receptor involvement in Valorphin-mediated tumor cell death [1]. Additionally, Valorphin induces three distinct cytolytic processes in K562 cells within 10-18 hours of incubation, none of which are associated with apoptotic cell death mechanisms [1].

Cancer Biology Cytotoxicity Opioid Peptides

In Vivo Tumor Growth Inhibition and Chemosensitization

In female BLRB mice bearing syngeneic mammary carcinoma cells, Valorphin administered at 1 mg/kg produced 42% tumor growth inhibition [1]. More notably, in vitro pre-treatment studies demonstrated that Valorphin (1 μM) applied 48 hours prior to chemotherapeutic agents (0.1 μM epirubicin, 0.1 μM vincristine, or 0.05 μM vincristine) resulted in 100% tumor cell death, whereas simultaneous co-administration of Valorphin and epirubicin produced no additive effect [1]. This sequenced pre-treatment requirement distinguishes Valorphin from direct cytotoxic chemosensitizers.

Cancer Therapeutics Chemosensitization In Vivo Oncology

κ-Receptor-Mediated Antinociception

Although in vitro binding assays show Valorphin has no measurable affinity for κ-opioid receptors (IC50 >10 μM) [1], in vivo antinociception studies demonstrate that Valorphin-induced analgesia in the formalin test is abolished by the κ-selective antagonist nor-BNI [2]. This finding reveals a functional κ-opioid receptor mechanism in vivo that is not captured by standard in vitro binding assays. Docking analysis confirms that Valorphin exhibits better interaction energy with the κ-opioid receptor compared to the δ-opioid receptor [2].

Receptor Pharmacology Mechanism of Action Pain Research

Valorphin Research Applications


μ-Opioid Receptor Pharmacological Probe

Researchers conducting opioid receptor subtype characterization studies should select Valorphin as a μ-preferring peptide probe. With IC50 values of 14 nM (μ), 200 nM (δ), and >10 μM (κ), Valorphin provides a 14.3-fold selectivity window between μ and δ receptors and negligible κ receptor interaction in vitro [1]. This quantified selectivity profile makes Valorphin suitable for experiments requiring μ-receptor engagement with minimal δ/κ confounding, such as receptor trafficking assays, β-arrestin recruitment studies, or μ-receptor-specific signaling pathway analyses.

Parenteral Analgesia Studies

Investigators designing in vivo pain models should procure Valorphin specifically for parenteral administration routes. The compound demonstrates consistent analgesic efficacy via subcutaneous injection across mice, rats, and rhesus monkeys (ED50 ≤5.2 mg/kg) but is barely active after oral administration [1]. Additionally, Valorphin shows significant antinociceptive effects in both acute and inflammatory phases of the formalin test when administered intracerebroventricularly at 12.5-50 μg/mouse [2]. Valorphin is appropriate for protocols employing s.c., i.c.v., or i.p. dosing but unsuitable for oral gavage or dietary administration studies.

Tumor Cell Cytotoxicity and Opioid-Cancer Research

Oncology research programs investigating opioid receptor-mediated tumor cell death should prioritize Valorphin due to its unique dual-function profile among hemorphin peptides. Valorphin demonstrates naloxone-reversible cytotoxicity against L929 and K562 tumor cells across a 10⁻⁷ to 10⁻¹³ M concentration range [1]. The compound induces three distinct cytolytic processes in K562 cells within 10-18 hours of incubation, none involving apoptotic mechanisms [1]. This makes Valorphin a valuable tool for dissecting non-apoptotic, opioid receptor-dependent cell death pathways in cancer models.

Sequenced Chemosensitization Pre-Treatment

Investigators studying chemotherapeutic sensitization mechanisms should procure Valorphin specifically for sequenced pre-treatment experimental designs. Research demonstrates that 1 μM Valorphin applied 48 hours prior to 0.1 μM vincristine or epirubicin produces 100% tumor cell death, whereas simultaneous co-administration yields no additive effect [1]. In vivo, Valorphin (1 mg/kg) produces 42% tumor growth inhibition in syngeneic mammary carcinoma models [1]. This strict temporal requirement for pre-treatment distinguishes Valorphin from conventional chemosensitizers and must be incorporated into experimental protocols.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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